

An In-Depth Technical Guide to Pipoxide Chlorohydrin: Structure, Properties, and Isolation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pipoxide chlorohydrin*

Cat. No.: *B1494807*

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Introduction

Pipoxide chlorohydrin is a naturally occurring polyoxygenated cyclohexene derivative that has been isolated from the plant *Piper attenuatum*. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental protocol for its isolation. While research into the specific biological activities of **pipoxide chlorohydrin** is still in its early stages, the broader pharmacological profile of compounds from the *Piper* genus suggests potential for further investigation. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential therapeutic applications of this compound.

Chemical Structure and Properties

Pipoxide chlorohydrin possesses a complex and highly functionalized cyclohexene core. Its systematic IUPAC name is [(1S,2S,5R,6S)-5-benzyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate.^[1] The chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of **Pipoxide Chlorohydrin**^[1]

Property	Value	Source
Molecular Formula	C ₂₁ H ₁₉ ClO ₆	PubChem
Molecular Weight	402.8 g/mol	PubChem
IUPAC Name	[(1S,2S,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate	PubChem
CAS Number	29228-15-7	Biorbyt, BOC Sciences
Canonical SMILES	C1=CC=C(C=C1)C(=O)OC[C@H]2C(=O)C3=CC=CC=C3C@H2ClO	PubChem
InChI Key	OZXF MXVSIMKHPG-OEMYIYORSA-N	PubChem
XLogP3	2.8	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	6	PubChem
Rotatable Bond Count	5	PubChem
Exact Mass	402.087016 Da	PubChem
Monoisotopic Mass	402.087016 Da	PubChem
Topological Polar Surface Area	93.1 Å ²	PubChem
Heavy Atom Count	28	PubChem
Complexity	581	PubChem

Spectroscopic Data

The structure of **pipoxide chlorhydrin** was elucidated using a combination of spectroscopic techniques. The key data from the original isolation study are presented below.

Table 2: Spectroscopic Data for **Pipoxide Chlorohydrin**

Spectroscopic Technique	Key Data
Infrared (IR) Spectroscopy (ν_{\max} , cm^{-1})	3450 (OH), 1720 (C=O), 1600, 1270, 1100, 710
^1H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl_3 , δ , ppm)	8.1-7.9 (4H, m), 7.6-7.3 (6H, m), 6.2 (1H, dd, $J=10, 2$ Hz, H-4), 6.0 (1H, d, $J=10$ Hz, H-3), 5.4 (1H, m, H-5), 4.7 (2H, ABq, $J=12$ Hz), 4.4 (1H, d, $J=2$ Hz, H-2), 3.8 (1H, s, OH), 3.4 (1H, s, OH)
Mass Spectrometry (MS) (m/z)	402 (M^+), 384, 367, 280, 263, 248, 122, 105

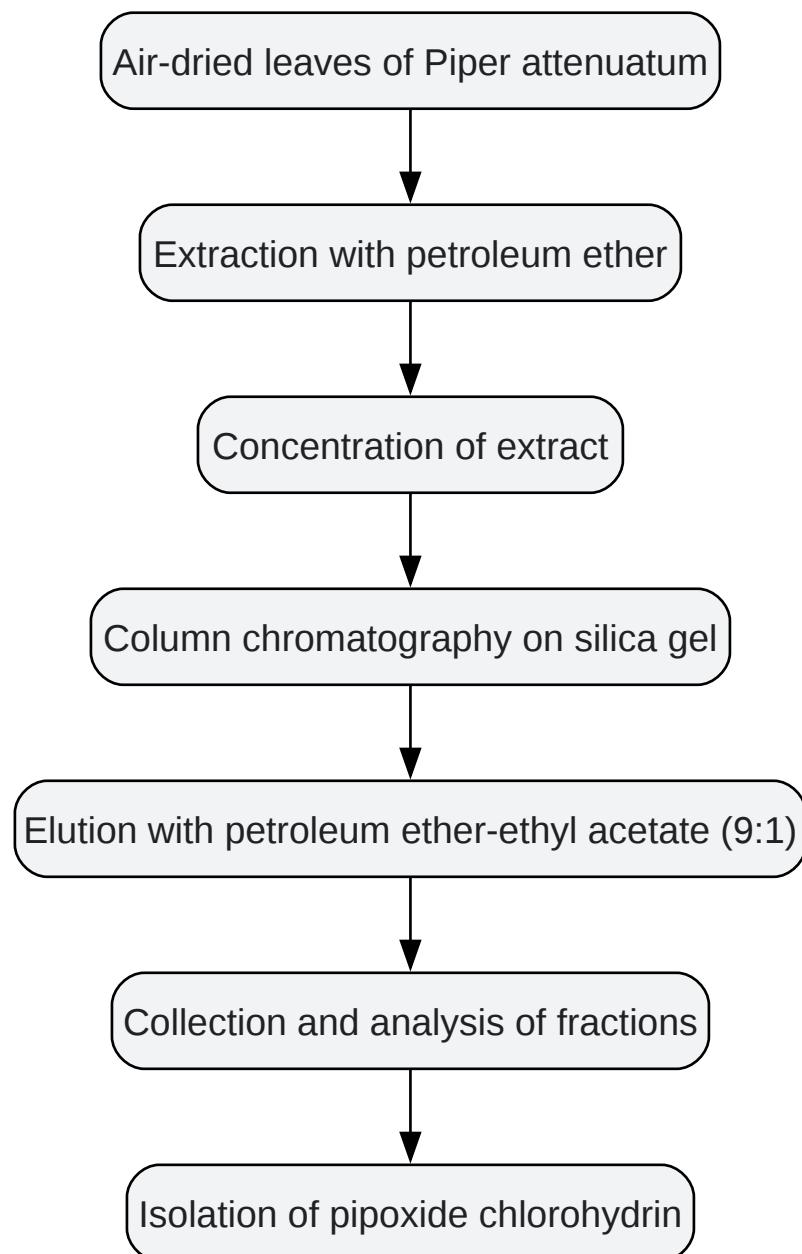
Data sourced from Sumathykutty, M. A. & Rao, J. M. (1991). 8-Hentriacontanol and other constituents from *Piper attenuatum*. *Phytochemistry*, 30(6), 2075-2076.

Experimental Protocols

Isolation of Pipoxide Chlorohydrin from *Piper attenuatum*

The following protocol for the isolation of **pipoxide chlorohydrin** is based on the original method described by Sumathykutty and Rao (1991).

Workflow for the Isolation of **Pipoxide Chlorohydrin**



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Caption: Workflow for the isolation of **pipoxide chlorohydrin** from *Piper attenuatum*.

Detailed Methodology:

- Plant Material: Air-dried leaves of *Piper attenuatum* were used as the starting material.
- Extraction: The dried leaves were extracted with petroleum ether.

- Concentration: The resulting extract was concentrated under reduced pressure.
- Chromatography: The concentrated extract was subjected to column chromatography on silica gel.
- Elution: The column was eluted with a solvent system of petroleum ether-ethyl acetate (9:1).
- Fraction Collection: Fractions were collected and monitored by appropriate analytical techniques (e.g., thin-layer chromatography).
- Isolation: **Pipoxide chlorohydrin** was isolated from the relevant fractions.

Biological Activity and Future Directions

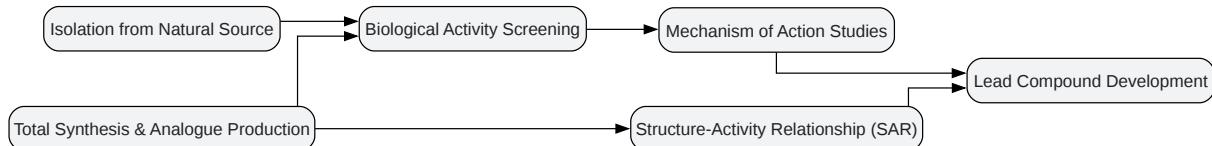
While the *Piper* genus is known for a wide range of biological activities, including anti-inflammatory, antibacterial, and antioxidant effects, specific pharmacological studies on purified **pipoxide chlorohydrin** are limited.^{[2][3][4]} The complex structure of **pipoxide chlorohydrin**, featuring multiple stereocenters and functional groups, makes it an interesting candidate for further investigation.

Future research should focus on:

- Total Synthesis: Development of a synthetic route to **pipoxide chlorohydrin** would enable the production of larger quantities for biological screening and the synthesis of analogues for structure-activity relationship (SAR) studies.
- Pharmacological Screening: A comprehensive evaluation of the biological activities of isolated **pipoxide chlorohydrin** is warranted, particularly focusing on anticancer, anti-inflammatory, and antimicrobial assays.
- Mechanism of Action Studies: Should biological activity be identified, subsequent studies should aim to elucidate the molecular mechanism of action.

The logical relationship for future research can be visualized as follows:

Logical Flow for Future Research on **Pipoxide Chlorohydrin**



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Caption: Logical workflow for the future research and development of **pipoxide chlorohydrin**.

Conclusion

Pipoxide chlorohydrin is a structurally intriguing natural product from *Piper attenuatum*. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the methodology for its isolation. While its full pharmacological potential remains to be elucidated, its complex architecture and the known bioactivities of related compounds from the *Piper* genus highlight it as a promising area for future research in drug discovery and development.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to Pipoxide Chlorohydrin: Structure, Properties, and Isolation]. BenchChem, [2025]. [Online PDF]. Available at:

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